molecular formula C32H21N6Na3O11S3 B12368470 trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B12368470
M. Wt: 830.7 g/mol
InChI Key: FKVXIGHJGBQFIH-UHFFFAOYSA-K
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Description

Trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl, followed by coupling with phenyl and biphenyl intermediates under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through filtration and recrystallization processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted naphthalenes and biphenyl derivatives, which can have different color properties and industrial applications .

Scientific Research Applications

Trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular structure allows for extensive conjugation, which stabilizes the excited states and enhances color properties. The sulfonate groups increase solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of amino, hydroxy, and sulfonate groups in trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate provides it with distinct solubility, stability, and color properties that are not found in other similar compounds.

Properties

Molecular Formula

C32H21N6Na3O11S3

Molecular Weight

830.7 g/mol

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

FKVXIGHJGBQFIH-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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